molecular formula C19H15NO2 B12223284 2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline

2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline

Cat. No.: B12223284
M. Wt: 289.3 g/mol
InChI Key: XUENZNLBMMDHKL-UHFFFAOYSA-N
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Description

2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dioxolo ring fused to a pyrrolo and isoquinoline moiety. The presence of these fused rings imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method involves the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and nitriles. This reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation, depending on the substrates used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the dioxolo ring is present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit DNA gyrases or topoisomerases, leading to the disruption of DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

2-phenyl-5,6-dihydro-[1,3]benzodioxolo[5,6-g]indolizine

InChI

InChI=1S/C19H15NO2/c1-2-4-13(5-3-1)15-8-17-16-10-19-18(21-12-22-19)9-14(16)6-7-20(17)11-15/h1-5,8-11H,6-7,12H2

InChI Key

XUENZNLBMMDHKL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=C2C3=CC4=C(C=C31)OCO4)C5=CC=CC=C5

Origin of Product

United States

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